molecular formula C10H11NO3 B15242543 3-Hydroxy-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid

3-Hydroxy-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid

Cat. No.: B15242543
M. Wt: 193.20 g/mol
InChI Key: RURQHYXHLBLMSJ-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid is a cyclobutane-derived carboxylic acid featuring a hydroxyl group at the 3-position and a pyridin-3-yl substituent at the 1-position. For example, cyclobutane-bearing compounds are frequently employed in medicinal chemistry for their ability to restrict molecular flexibility, enhancing target binding specificity .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

3-hydroxy-1-pyridin-3-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H11NO3/c12-8-4-10(5-8,9(13)14)7-2-1-3-11-6-7/h1-3,6,8,12H,4-5H2,(H,13,14)

InChI Key

RURQHYXHLBLMSJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CN=CC=C2)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with cyclobutane carboxylic acid derivatives in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted pyridinyl derivatives .

Scientific Research Applications

3-Hydroxy-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and pyridinyl groups play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects

  • (1S,3S)-3-Hydroxy-1-(3-methoxyphenyl)cyclobutane-1-carboxylic Acid (CAS: 1612886-10-8): The 3-methoxyphenyl group provides electron-donating effects, which may alter electronic distribution and lipophilicity compared to the pyridine variant .

Cyclobutane Derivatives with Functional Groups

  • trans-3-(Hydroxymethyl)cyclobutane-1-carboxylic Acid (CAS: 1781036-60-9): The hydroxymethyl group enhances hydrophilicity, contrasting with the aromatic pyridin-3-yl group in the target compound .
  • 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid : The trifluoromethyl group increases electronegativity and metabolic stability, making it valuable in agrochemical and pharmaceutical applications .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties
3-Hydroxy-1-(pyridin-3-yl)cyclobutane-1-carboxylic Acid* ~235.24 (estimated) Pyridin-3-yl, Hydroxy Predicted moderate solubility due to polar groups
(1S,3S)-3-Hydroxy-1-(3-methoxyphenyl)... 222.24 3-Methoxyphenyl, Hydroxy Purity ≥95%; discontinued availability
trans-3-(Hydroxymethyl)... 130.14 Hydroxymethyl Higher polarity; used in conformational studies
3-(Trifluoromethyl)... 168.11 Trifluoromethyl Boiling point: 190.6±35.0°C; pKa ~4.36

*Estimated based on analogs.

Biological Activity

3-Hydroxy-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid (CAS No. 1523760-79-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

PropertyValue
Molecular FormulaC10_{10}H11_{11}NO3_{3}
Molecular Weight193.20 g/mol
CAS Number1523760-79-3

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. For instance, research on related compounds has shown that modifications in the pyridine ring can enhance antibacterial activity against various pathogens. A study focusing on structure-activity relationships (SAR) found that certain modifications in pyridine-based compounds significantly improved their efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with a pyridine moiety often act as enzyme inhibitors, affecting pathways critical for bacterial survival. For example, derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis .
  • Biofilm Disruption : The compound has demonstrated potential in disrupting biofilm formation, a significant factor in antibiotic resistance. Research indicates that certain derivatives can inhibit biofilm formation at concentrations lower than those required to inhibit bacterial growth, suggesting a novel approach to combat biofilm-associated infections .

Study 1: Antibacterial Evaluation

A study evaluated a series of pyridine derivatives for their antibacterial activity. Among these, compounds structurally similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 256 μg/ml against S. aureus and Bacillus subtilis. The most potent derivatives showed MICs as low as 4 μg/ml, indicating strong antibacterial properties .

Study 2: Structure-Activity Relationship Analysis

Another investigation focused on the SAR of pyridine derivatives found that introducing hydroxyl groups at specific positions significantly enhanced antimicrobial activity. The presence of the hydroxy group in the cyclobutane ring was crucial for maintaining the compound's biological efficacy .

Q & A

Q. How can impurities from incomplete cyclobutane ring closure be identified and minimized?

  • Methodology: Use LC-MS to detect linear byproducts. Optimize reaction time and quenching steps. Add scavengers (e.g., molecular sieves) to trap reactive intermediates .

Comparative Studies

Q. How do structural analogs (e.g., 3-benzylcyclopentane-1-carboxylic acid) differ in bioactivity?

  • Methodology: Synthesize analogs with varied substituents (e.g., benzyl vs. pyridinyl) and test in enzyme inhibition assays. Correlate logP values (via HPLC) with cellular permeability .

Q. What are the environmental fate implications of this compound compared to fluorinated derivatives?

  • Methodology: Perform OECD 301 biodegradation tests. Measure soil mobility and bioaccumulation potential using radiolabeled compounds. Compare hydrolysis rates at pH 4–9 .

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